4-(3-Carbamoylpiperidin-1-yl)benzoic acid
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Overview
Description
4-(3-Carbamoylpiperidin-1-yl)benzoic acid is an organic compound with the molecular formula C13H16N2O3 and a molecular weight of 248.27774 g/mol This compound features a benzoic acid moiety linked to a piperidine ring, which is further substituted with a carbamoyl group
Preparation Methods
The synthesis of 4-(3-Carbamoylpiperidin-1-yl)benzoic acid typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.
Introduction of the Carbamoyl Group: The carbamoyl group can be introduced via the reaction of the piperidine derivative with isocyanates or carbamoyl chlorides under controlled conditions.
Attachment to Benzoic Acid: The final step involves the coupling of the carbamoylpiperidine intermediate with benzoic acid or its derivatives.
Chemical Reactions Analysis
4-(3-Carbamoylpiperidin-1-yl)benzoic acid undergoes several types of chemical reactions:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbamoyl group to an amine.
Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions like the Suzuki-Miyaura coupling, which involves the use of palladium catalysts and boron reagents.
Scientific Research Applications
4-(3-Carbamoylpiperidin-1-yl)benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for targeting specific biological pathways.
Mechanism of Action
The mechanism of action of 4-(3-Carbamoylpiperidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(3-Carbamoylpiperidin-1-yl)benzoic acid can be compared with other similar compounds, such as:
4-(3,5-Dimethyl-1H-pyrazol-4-yl)benzoic acid: This compound features a pyrazole ring instead of a piperidine ring, leading to different chemical and biological properties.
4-(3,5-Dimethyl-4-pyrazolyl)benzoic acid: Similar to the previous compound, it has a pyrazole ring and exhibits distinct reactivity and applications.
Properties
IUPAC Name |
4-(3-carbamoylpiperidin-1-yl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c14-12(16)10-2-1-7-15(8-10)11-5-3-9(4-6-11)13(17)18/h3-6,10H,1-2,7-8H2,(H2,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POZFBOCPKOCIHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC=C(C=C2)C(=O)O)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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